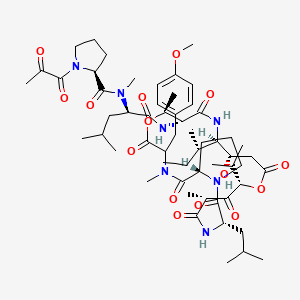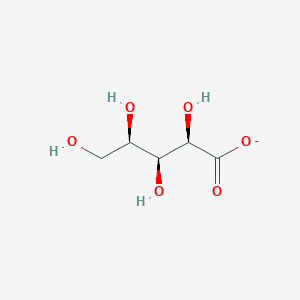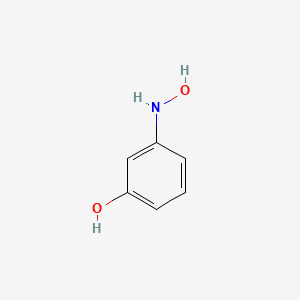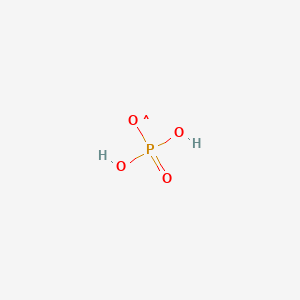![molecular formula C10H20ClNO2S B1235773 (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride](/img/structure/B1235773.png)
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride is a pharmaceutical compound primarily used to treat dry mouth associated with Sjögren’s syndrome and radiotherapy-induced xerostomia. It is a parasympathomimetic agent that acts as an agonist at muscarinic acetylcholine receptors M1 and M3 . This compound is known for its ability to stimulate the secretion of exocrine glands, such as salivary and sweat glands .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride involves the preparation of cevimeline hydrochloride, which is the active pharmaceutical ingredient. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of cevimeline is synthesized through a series of chemical reactions involving the formation of a bicyclic ring system.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its pharmacological properties.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form to improve its stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反应分析
Types of Reactions
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives.
科学研究应用
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of parasympathomimetic agents.
Biology: It is used to investigate the role of muscarinic acetylcholine receptors in various physiological processes.
Industry: It is used in the development of new pharmaceuticals targeting muscarinic receptors.
作用机制
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride exerts its effects by binding to muscarinic acetylcholine receptors M1 and M3 . This binding stimulates the secretion of exocrine glands, leading to increased saliva and sweat production. The molecular targets and pathways involved include:
Muscarinic acetylcholine receptors: These receptors are G protein-coupled receptors that mediate the effects of acetylcholine.
Signal transduction pathways: Activation of these receptors triggers intracellular signaling cascades, leading to the physiological effects observed.
相似化合物的比较
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride is unique compared to other similar compounds due to its specific binding affinity for muscarinic acetylcholine receptors M1 and M3. Similar compounds include:
Pilocarpine: Another parasympathomimetic agent used to treat dry mouth.
Bethanechol: A cholinergic agonist used to treat urinary retention.
Cevimeline: A compound similar to this compound, also used to treat dry mouth associated with Sjögren’s syndrome.
This compound’s unique properties make it a valuable compound in both research and clinical settings.
属性
分子式 |
C10H20ClNO2S |
|---|---|
分子量 |
253.79 g/mol |
IUPAC 名称 |
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH.H2O/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;/h8-9H,2-7H2,1H3;1H;1H2/t8-,10-;;/m1../s1 |
InChI 键 |
JKJRNPOQQPBPOV-DCXXCVGISA-N |
手性 SMILES |
C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.O.Cl |
规范 SMILES |
CC1OC2(CN3CCC2CC3)CS1.O.Cl |
同义词 |
2-methyspiro(1,3-oxathiolane-5,3)quinuclidine AF 102B AF 102B, (cis-(+))-isomer AF 102B, (trans)-isomer AF-102B AF102B cevimeline cevimeline hydrochloride Evoxac FKS 508 FKS-508 SNI 2011 SNI-2011 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


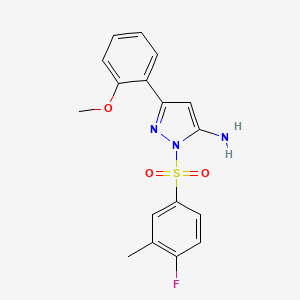
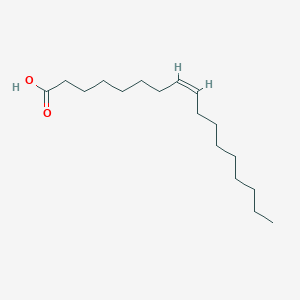
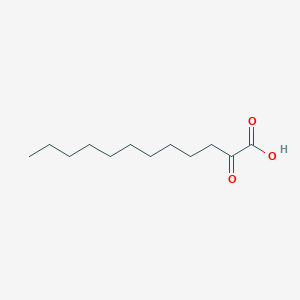

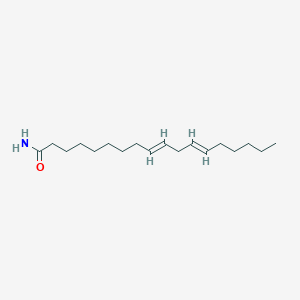
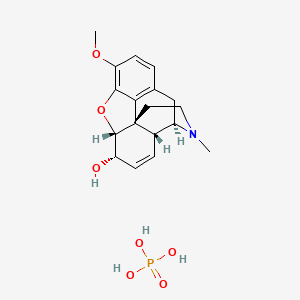
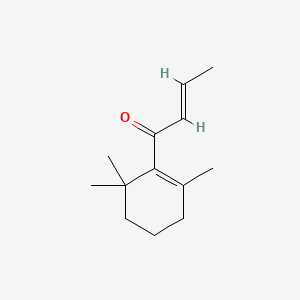
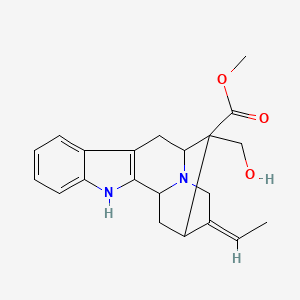
![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)
![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)
